![molecular formula C10H16N2O2 B1482695 6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-52-1](/img/structure/B1482695.png)
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (DMPTD) is a chemical compound that has been studied for its potential applications in scientific research. It has been used in various experiments related to biochemistry, physiology, and pharmacology. DMPTD is a relatively new compound and its properties are still being studied.
Scientific Research Applications
Synthesis of Complex Natural Products
The compound’s unique structure makes it a candidate for the synthesis of complex natural products. Its reactivity and stability are key factors in developing synthetic methodologies for producing these products .
Transition Metal Catalysis
Its potential as a ligand in transition metal catalysis is being investigated. The compound could play a role in creating new catalytic processes, which are crucial in industrial chemistry and pharmaceuticals .
Organo-catalysis
The compound may also find applications in organo-catalysis. Its properties could enhance the efficiency of catalytic systems, leading to more sustainable and environmentally friendly chemical processes .
Photophysical Properties and Luminescence
The photophysical properties of the compound are of interest for developing luminescent materials. Its role in the development of N-heterocyclic carbene transition metal complexes and tuning emission properties is a promising area of research .
CO2 Reduction and Photocatalysis
Lastly, the compound’s role as a photocatalyst in the reduction of CO2 is being explored. This application is particularly relevant in the context of climate change and the search for renewable energy sources .
properties
IUPAC Name |
6-(2,2-dimethylpropyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)6-7-5-8(13)12(4)9(14)11-7/h5H,6H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQNEHNVDWWZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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